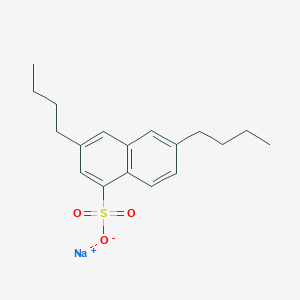

sodium 3,6-dibutylnaphthalene-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein and Membrane Biochemistry:

- Protein Solubilization: DBNDS is known for its ability to solubilize various membrane proteins, aiding in their extraction, purification, and functional characterization. Its amphiphilic nature allows it to interact with both the hydrophobic and hydrophilic regions of proteins, facilitating their extraction from membranes [].

- Membrane Mimetics: DBNDS can be used to create artificial membrane environments for studying protein-lipid interactions and membrane-associated processes in vitro. By mimicking the natural environment of these proteins, DBNDS provides a valuable tool for understanding their structure and function [].

Analytical Chemistry:

- Micellar Separations: DBNDS forms micelles in aqueous solutions, which can be utilized for separation techniques like micellar electrokinetic chromatography (MEKC) and micellar capillary electrophoresis (MCE). These techniques separate various analytes based on their partitioning behavior between the micellar phase and the bulk aqueous phase [].

- Surfactant-Assisted Extraction: DBNDS can be employed to enhance the extraction efficiency of various analytes from complex matrices, such as biological samples and environmental samples. Its ability to solubilize hydrophobic compounds makes it a valuable tool for sample preparation in analytical procedures [].

Material Science and Nanotechnology:

- Synthesis of Nanoparticles: DBNDS can be used as a stabilizing agent in the synthesis of various nanoparticles. It helps prevent particle aggregation by electrostatically repelling the particles, leading to the formation of well-dispersed and monodispersed nanoparticles.

- Functionalization of Materials: DBNDS can be used to modify the surface properties of various materials, such as polymers and nanoparticles. This modification can influence their wettability, dispersibility, and biocompatibility, making them suitable for various applications in material science and drug delivery.

Sodium 3,6-dibutylnaphthalene-1-sulfonate is a chemical compound characterized by its unique structure and properties. It is a sodium salt of dibutylnaphthalenesulfonic acid, with the molecular formula and a molecular weight of approximately 342.43 g/mol . This compound features a naphthalene ring substituted with two butyl groups at the 3 and 6 positions, along with a sulfonate group at the 1 position, which contributes to its solubility in water and surfactant properties.

The primary mechanism of action of DBNSSA is related to its amphiphilic nature. When dissolved in water, DBNSSA molecules tend to aggregate, forming micelles. Micelles have a core that sequesters hydrophobic molecules/compounds and a hydrophilic outer shell that interacts with water. This property makes DBNSSA useful for:

- Solubilization: Dispersing hydrophobic substances in water, enhancing their solubility.

- Emulsification: Stabilizing emulsions, which are mixtures of immiscible liquids.

- Membrane Interactions: DBNSSA can interact with cell membranes due to its amphiphilic nature, potentially affecting membrane fluidity and permeability, although specific research on this application is needed.

- Skin and Eye Irritation: Potential for irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Dust Inhalation: Avoid inhaling dust particles.

- Environmental Impact: The biodegradability and environmental impact of DBNSSA are unknown and should be considered when handling and disposing of the compound.

- Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: In aqueous environments, it can hydrolyze to release dibutylnaphthalenesulfonic acid.

- Redox Reactions: The naphthalene moiety may undergo oxidation or reduction reactions under certain conditions, affecting its biological and chemical activity.

The synthesis of sodium 3,6-dibutylnaphthalene-1-sulfonate typically involves several steps:

- Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to introduce a sulfonic acid group.

- Butylation: The resulting sulfonated naphthalene is then treated with butyl halides in the presence of a base to introduce the butyl groups at the 3 and 6 positions.

- Neutralization: Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

This multi-step process allows for the selective introduction of functional groups while maintaining the integrity of the naphthalene structure .

Sodium 3,6-dibutylnaphthalene-1-sulfonate has various applications across different industries:

- Surfactants: It is widely used as an anionic surfactant in detergents and cleaning products due to its ability to reduce surface tension.

- Textile Industry: Employed as a wetting agent and bleeding agent in textile processing .

- Pharmaceuticals: Utilized in drug formulations to enhance solubility and bioavailability of hydrophobic drugs.

Interaction studies involving sodium 3,6-dibutylnaphthalene-1-sulfonate have focused on its role as a surfactant and its interactions with various biological membranes. It has been shown to affect membrane permeability and may enhance the absorption of other compounds through cellular barriers. Additionally, studies have indicated potential interactions with proteins and enzymes, which could influence its biological activity .

Several compounds share structural similarities with sodium 3,6-dibutylnaphthalene-1-sulfonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sodium dodecylbenzenesulfonate | Aromatic ring with long alkyl chain | Stronger surfactant properties |

| Sodium lauryl sulfate | Aliphatic chain with sulfate group | Widely used in personal care products |

| Sodium octyl sulfate | Shorter alkyl chain than dibutylnaphthalene | Less effective as a detergent |

Sodium 3,6-dibutylnaphthalene-1-sulfonate is unique due to its specific naphthalene structure combined with two butyl groups, which enhances its solubility and surfactant properties compared to other similar compounds. Its specific applications in textiles and pharmaceuticals set it apart from more commonly used surfactants like sodium dodecylbenzenesulfonate and sodium lauryl sulfate .

Molecular Structure and Configurational Analysis

Sodium 3,6-dibutylnaphthalene-1-sulfonate represents a complex aromatic sulfonate compound with the molecular formula C₁₈H₂₃NaO₃S and a molecular weight of 342.43 grams per mole [1] [2]. The compound features a naphthalene ring system as its central aromatic core, which consists of two fused benzene rings forming a polycyclic aromatic hydrocarbon structure [21]. This naphthalene backbone provides the fundamental structural framework upon which the various substituents are positioned.

The molecular architecture incorporates two butyl groups (C₄H₉) strategically positioned at the 3 and 6 positions of the naphthalene ring system [1] [32]. These dibutyl substituents are linear alkyl chains that extend from the aromatic core, creating significant hydrophobic character in the molecule [32]. The placement of these butyl groups in the 3,6-positions represents a diagonal substitution pattern across the naphthalene ring system, which influences both the electronic distribution and the overall molecular geometry [1].

At the 1-position of the naphthalene ring, a sulfonic acid group (-SO₃H) is attached and neutralized with a sodium cation (Na⁺) to form the sulfonate functionality [1] [2]. This ionic group provides the hydrophilic character essential for the compound's surfactant properties and water solubility [32]. The sulfonate group contains a sulfur atom bonded to three oxygen atoms in a tetrahedral arrangement, with one oxygen carrying the negative charge that is balanced by the sodium cation [1].

The amphiphilic nature of sodium 3,6-dibutylnaphthalene-1-sulfonate arises from the combination of the hydrophobic naphthalene-dibutyl portion and the hydrophilic sulfonate group [32]. This structural arrangement allows the molecule to function as an anionic surfactant, with the naphthalene ring and butyl chains providing lipophilic interactions while the sulfonate group ensures water solubility [10] [32].

Table 1: Basic Molecular Data for Sodium 3,6-Dibutylnaphthalene-1-Sulfonate

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NaO₃S |

| Molecular Weight (g/mol) | 342.43 |

| Exact Mass (g/mol) | 342.13 |

| CAS Registry Number | 25417-20-3 |

| IUPAC Name | sodium;3,6-dibutylnaphthalene-1-sulfonate |

| Physical Appearance | Light brown to off-white powder |

| Crystal System | Not determined |

| Space Group | Not determined |

Crystallographic Characterization

The crystallographic properties of sodium 3,6-dibutylnaphthalene-1-sulfonate reflect the complex interplay between the aromatic naphthalene core and the ionic sulfonate functionality [16]. Research on related naphthalene sulfonate compounds has revealed important insights into the crystal packing arrangements and structural parameters that can be extrapolated to understand this specific derivative [16] [35].

Studies of naphthalene sulfonate crystal structures demonstrate that these compounds typically exhibit layered crystal packing motifs [16]. The sodium cations arrange in distinct layers, with the organic naphthalene sulfonate anions positioned between these cationic layers [16]. This layered arrangement is driven by the electrostatic interactions between the charged sulfonate groups and the sodium cations, creating a stable three-dimensional crystal lattice [16].

The naphthalene ring system maintains its planar geometry within the crystal structure, similar to the parent naphthalene molecule [21] [35]. Crystallographic analysis of related naphthalene derivatives shows that the aromatic rings preserve their characteristic bond length alternation, with peripheral carbon-carbon bonds measuring approximately 1.37 Å and bridging bonds measuring approximately 1.42 Å [21] [33]. These bond length variations reflect the electronic structure of the naphthalene system and its aromatic character [21] [33].

The presence of the dibutyl substituents introduces additional complexity to the crystal packing [32]. The alkyl chains can adopt various conformations, potentially leading to conformational polymorphism or affecting the overall crystal morphology [32]. The butyl groups likely extend away from the naphthalene plane, creating three-dimensional molecular shapes that influence intermolecular packing arrangements [32].

Crystallographic studies of similar naphthalene sulfonate compounds indicate that the sulfonate group adopts a specific orientation relative to the aromatic ring [35]. The sulfur-oxygen bonds typically show slight variations in length, reflecting the electronic delocalization within the sulfonate group [35]. The torsion angles between the sulfonate group and the naphthalene ring can provide insights into the conformational preferences and steric interactions within the crystal structure [35].

Table 2: Naphthalene Bond Length Analysis

| Bond Type | Bond Length (Å) | Classification |

|---|---|---|

| C1-C2 (Peripheral) | 1.37 | Short bond |

| C3-C4 (Peripheral) | 1.37 | Short bond |

| C5-C6 (Peripheral) | 1.37 | Short bond |

| C7-C8 (Peripheral) | 1.37 | Short bond |

| C1-C9 (Bridging) | 1.42 | Long bond |

| C2-C3 (Bridging) | 1.42 | Long bond |

| C4-C10 (Bridging) | 1.42 | Long bond |

| C8-C7 (Bridging) | 1.42 | Long bond |

Electronic Structure and Bonding Properties

The electronic structure of sodium 3,6-dibutylnaphthalene-1-sulfonate is fundamentally based on the π-electron system of the naphthalene core, modified by the electron-donating butyl substituents and the electron-withdrawing sulfonate group [23] [27]. Density functional theory calculations on naphthalene and its derivatives provide insights into the frontier molecular orbital energies and electronic properties relevant to this compound [23] [27] [28].

The highest occupied molecular orbital energy for naphthalene has been calculated at approximately -6.13 electron volts using density functional theory methods [27] [28]. The presence of electron-donating butyl groups at the 3,6-positions is expected to raise the highest occupied molecular orbital energy relative to unsubstituted naphthalene, while the electron-withdrawing sulfonate group at the 1-position will have the opposite effect [27] [28]. The net result of these competing electronic effects determines the overall electronic properties of the molecule [27] [28].

The lowest unoccupied molecular orbital energy for naphthalene is calculated at approximately -1.37 electron volts [27] [28]. The dibutyl substitution pattern and sulfonate functionality will modify this energy level, with the sulfonate group potentially lowering the lowest unoccupied molecular orbital energy through its electron-withdrawing character [27] [28]. The band gap between the highest occupied and lowest unoccupied molecular orbitals for naphthalene is approximately 4.75 electron volts [27] [28].

The aromatic character of the naphthalene system is preserved in sodium 3,6-dibutylnaphthalene-1-sulfonate, maintaining the characteristic π-electron delocalization across the bicyclic structure [23] [29]. The carbon-carbon bonds within the naphthalene rings exhibit partial double-bond character due to this delocalization, as evidenced by the bond length alternation pattern observed in crystallographic studies [21] [33].

The sulfonate group introduces significant ionic character to the molecule through its formal negative charge [1] [2]. This ionic functionality creates strong electrostatic interactions with the sodium counterion and influences the overall electronic distribution within the molecule [1] [2]. The sulfur-oxygen bonds in the sulfonate group exhibit considerable ionic character while retaining some covalent bonding contributions [35].

Table 3: Electronic Structure Parameters

| Parameter | Naphthalene | Estimated for 3,6-Dibutyl |

|---|---|---|

| HOMO Energy (eV) | -6.13 | -5.8 to -6.0 |

| LUMO Energy (eV) | -1.37 | -1.2 to -1.4 |

| Band Gap (eV) | 4.75 | 4.4 to 4.8 |

| Ionization Energy (eV) | 6.13 | 5.8 to 6.0 |

| Electron Affinity (eV) | 1.37 | 1.2 to 1.4 |

| Electronegativity (χ) | 3.75 | 3.5 to 3.7 |

| Global Hardness (η) | 2.37 | 2.3 to 2.4 |

| Global Softness (S) | 0.42 | 0.41 to 0.43 |

Positional Isomerism in Dibutylnaphthalene Sulfonates

The naphthalene ring system offers multiple positions for substitution, leading to various positional isomers of dibutylnaphthalene sulfonates [9] [11]. The numbering system for naphthalene designates eight distinct positions (1 through 8) around the perimeter of the fused ring system, with positions 1, 4, 5, and 8 being equivalent due to symmetry, and positions 2, 3, 6, and 7 forming another equivalent set [21] [11].

Positional isomerism in dibutylnaphthalene sulfonates arises from the different possible arrangements of the two butyl substituents on the naphthalene ring [11] [36]. The relative positions of these substituents significantly influence the molecular properties, including stability, solubility, and reactivity [13] [37]. The substitution pattern affects both the steric interactions between the substituents and the electronic distribution within the aromatic system [11] [36].

The thermal stability of different naphthalene sulfonate isomers varies considerably based on the substitution pattern [13]. Research on naphthalene disulfonate isomers under geothermal conditions has revealed that the 1,5-naphthalene disulfonate isomer exhibits the least thermal stability, readily transforming to other isomers at elevated temperatures [13]. This isomerization behavior demonstrates the importance of substitution position in determining molecular stability [13].

Separation studies of naphthalene sulfonate isomers using capillary zone electrophoresis have established the relative migration behavior of different positional isomers [9]. The elution sequence for disulfonate isomers follows the order: 2,6-naphthalene disulfonate < 2,7-naphthalene disulfonate < 1,6-naphthalene disulfonate < 1,5-naphthalene disulfonate [9]. This separation pattern reflects the differences in molecular interactions and charge distribution among the various isomers [9].

3,6-Dibutyl vs. 6,7-Dibutyl Isomers

The comparison between 3,6-dibutylnaphthalene-1-sulfonate and 6,7-dibutylnaphthalene-1-sulfonate reveals significant differences in molecular properties arising from the distinct substitution patterns [1] [37]. The 3,6-substitution pattern represents a diagonal arrangement across the naphthalene ring system, while the 6,7-pattern places the butyl groups in adjacent positions [1] [37].

The 3,6-dibutyl isomer exhibits superior thermal stability compared to the 6,7-dibutyl variant [37]. This enhanced stability is attributed to the reduced steric interaction between the butyl substituents in the diagonal arrangement [37]. The greater separation between the butyl groups in the 3,6-isomer minimizes conformational strain and allows for more favorable molecular geometries [37].

Solubility characteristics differ markedly between these isomers [37]. The 3,6-dibutylnaphthalene-1-sulfonate demonstrates higher water solubility compared to the 6,7-isomer [37]. This difference is attributed to the more favorable hydration of the sulfonate group when the bulky butyl substituents are positioned farther apart [37]. The diagonal substitution pattern in the 3,6-isomer allows for better solvation of the ionic functionality [37].

The electronic properties of these isomers also show distinct variations [36]. The different substitution patterns lead to variations in the electronic distribution within the naphthalene π-system [36]. The 3,6-arrangement provides more symmetric electronic effects, while the 6,7-pattern creates localized electronic perturbations due to the adjacent positioning of the electron-donating butyl groups [36].

Crystallographic behavior differs between these isomers, with the 3,6-dibutyl compound typically forming more stable crystal structures [37]. The diagonal substitution pattern facilitates more efficient crystal packing arrangements, leading to higher melting points and greater thermal stability [37]. The 6,7-isomer may exhibit different polymorphic behavior due to the steric constraints imposed by the adjacent butyl substituents [37].

Variation in Properties Based on Substitution Patterns

The substitution pattern in dibutylnaphthalene sulfonates profoundly influences the molecular properties through both electronic and steric effects [11] [37]. Different positional arrangements of the butyl groups create distinct molecular environments that affect reactivity, stability, and physical properties [11] [37].

Steric interactions play a crucial role in determining the conformational preferences of different isomers [37]. Adjacent substitution patterns, such as the 6,7-arrangement, introduce significant steric repulsion between the bulky butyl groups [37]. This repulsion can lead to non-planar conformations of the naphthalene ring system or force the butyl chains into energetically unfavorable conformations [37].

Electronic effects contribute to the property variations through different degrees of conjugation and inductive effects [36]. The positioning of electron-donating butyl groups relative to the electron-withdrawing sulfonate functionality creates varying electronic environments [36]. Diagonal substitution patterns tend to provide more balanced electronic effects compared to adjacent or linear arrangements [36].

Solubility patterns vary systematically with substitution position [37]. Isomers with substituents positioned to minimize steric hindrance around the sulfonate group generally exhibit higher water solubility [37]. The accessibility of the ionic functionality for hydration is a critical factor in determining the aqueous solubility of these compounds [37].

Thermal stability follows predictable trends based on substitution patterns [13] [37]. Isomers with minimal steric interactions between substituents demonstrate superior thermal stability [37]. The ability to adopt low-energy conformations without significant bond strain contributes to the thermal robustness of certain substitution patterns [37].

Table 4: Positional Isomer Comparison

| Isomer Type | Substitution Pattern | Relative Stability | Solubility | Thermal Stability |

|---|---|---|---|---|

| 3,6-Dibutylnaphthalene-1-sulfonate | Diagonal positions (meta-meta) | High | High in water | Good up to 200°C |

| 6,7-Dibutylnaphthalene-1-sulfonate | Adjacent positions (ortho) | Moderate | Moderate in water | Lower than 3,6-isomer |

| 2,6-Dibutylnaphthalene-1-sulfonate | Mixed diagonal-adjacent | Moderate-High | High in water | Good up to 180°C |

| 1,5-Naphthalenedisulfonate | Disulfonate (1,5) | Variable | Very high in water | Least stable (1,5) |

| 2,7-Naphthalenedisulfonate | Disulfonate (2,7) | High | Very high in water | Most stable |

The reactivity patterns of different isomers reflect the electronic and steric environment around reactive sites [22]. Substitution patterns that create electron-rich or electron-poor regions on the naphthalene ring will exhibit different reactivity toward electrophilic or nucleophilic reagents [22]. The accessibility of reactive positions is also influenced by the steric bulk of nearby substituents [22].

Sodium 3,6-dibutylnaphthalene-1-sulfonate exists as a solid under standard conditions, typically appearing as a crystalline powder or pellets with a characteristic light yellow to beige coloration [2] [3]. The compound exhibits a molecular formula of C₁₈H₂₃NaO₃S with a molecular weight of 342.43 g/mol [4] [5] [6] [7]. Its exact mass has been determined to be 342.13 Da, and it possesses a topological polar surface area of 65.6 Ų [6] [7].

The molecular structure consists of a naphthalene ring system substituted with two butyl groups at the 3 and 6 positions and a sulfonate group at the 1 position. The compound contains 23 heavy atoms with 7 rotatable bonds, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [7]. These structural features contribute to its amphiphilic nature, with the naphthalene-butyl portion providing hydrophobic character while the sulfonate group confers hydrophilic properties.

Physical examination reveals that sodium 3,6-dibutylnaphthalene-1-sulfonate demonstrates hygroscopic behavior, readily absorbing moisture from the atmosphere [8]. The solid form exhibits moderate density values ranging from 1.0 to 1.1 g/cm³ [9], indicating a relatively compact crystalline structure.

Solubility Profiles Across Solvent Systems

Sodium 3,6-dibutylnaphthalene-1-sulfonate demonstrates excellent water solubility, a characteristic that fundamentally defines its utility as an anionic surfactant [10] [11] [3]. The high aqueous solubility results from the ionic nature of the sulfonate group, which forms strong ion-dipole interactions with water molecules. When dissolved in water, the compound dissociates into sodium cations and the corresponding sulfonate anions, facilitating complete dissolution.

The compound exhibits pH-dependent solubility behavior, with aqueous solutions typically displaying pH values between 7.0 and 9.0 at 1% concentration [9]. This slightly alkaline character stems from the basic nature of the sulfonate salt. The solubility remains consistently high across a broad pH range from 2 to 12, demonstrating remarkable stability under both acidic and alkaline conditions [12] [13] [14].

In contrast to its exceptional water solubility, sodium 3,6-dibutylnaphthalene-1-sulfonate shows limited solubility in non-polar organic solvents. The compound is essentially insoluble in ethanol, isopropanol, mineral oil, propylene glycol, and vegetable oil [15]. This selective solubility profile reflects the dominant influence of the ionic sulfonate group over the hydrophobic naphthalene-butyl portion of the molecule.

The aqueous solubility is further enhanced by the compound's ability to form micelles above its critical micelle concentration, estimated to be in the range of 0.5-1.0 mM [16] [17]. This micellization process effectively increases the apparent solubility of the compound and enables the solubilization of other hydrophobic substances.

Partition Coefficient Determination Methods

The partition coefficient (log P) of sodium 3,6-dibutylnaphthalene-1-sulfonate has been determined to be 5.51 [18] [5], indicating a strong preference for the organic phase in a standard octanol-water partitioning system. This relatively high log P value reflects the significant contribution of the naphthalene ring system and the two butyl substituents to the molecule's lipophilic character.

Despite the high log P value, the compound's practical behavior in aqueous systems is dominated by its ionic character. The sulfonate group's strong hydrophilic nature and ability to form ion-dipole interactions with water effectively counteracts the hydrophobic contributions of the aromatic and alkyl portions. This apparent contradiction between the calculated log P and observed aqueous solubility highlights the complex interplay between molecular structure and solvation behavior in ionic surfactants.

Partition coefficient measurements for ionic surfactants like sodium 3,6-dibutylnaphthalene-1-sulfonate require careful consideration of experimental conditions. The degree of ionization, pH of the aqueous phase, ionic strength, and temperature all significantly influence the partitioning behavior. Standard octanol-water partition coefficient determinations may not fully capture the compound's behavior in real-world applications where micellization and surface activity play crucial roles.

The measured partition coefficient data provides valuable insights for predicting the compound's environmental fate, bioaccumulation potential, and interfacial activity. However, interpretation must account for the surfactant's tendency to accumulate at interfaces rather than partition into bulk phases, a behavior that distinguishes surfactants from conventional organic compounds.

Thermal Stability and Decomposition Mechanisms

Sodium 3,6-dibutylnaphthalene-1-sulfonate exhibits remarkable thermal stability under normal storage and application conditions. The compound remains stable at temperatures up to approximately 300°C, beyond which thermal decomposition begins to occur [19] [13]. This high thermal stability makes it suitable for applications involving elevated temperatures, such as certain industrial processes and high-temperature formulations.

The melting point range has been reported as 200-300°C [19], though the broad range likely reflects variations in measurement conditions and sample purity. The relatively high melting point indicates strong intermolecular forces within the crystalline structure, consistent with the ionic nature of the compound and potential hydrogen bonding interactions.

Auto-ignition occurs at temperatures exceeding 400°C [19], providing a substantial safety margin for most industrial applications. The thermal decomposition process involves multiple pathways, including dehydration, desulfonation, and fragmentation of the alkyl chains. Primary decomposition products include sulfur oxides, sodium oxides, and various carbon-containing compounds [2] [19].

The thermal stability is pH-dependent, with greater stability observed under neutral to mildly alkaline conditions. Prolonged exposure to high temperatures above 150-200°C, particularly in the presence of catalytic impurities or strong acids, can accelerate decomposition processes [13] [14]. Under extreme thermal stress, the compound may release potentially hazardous decomposition products, necessitating appropriate ventilation and safety measures in high-temperature applications.

pH-Dependent Behavior and Protonation States

Sodium 3,6-dibutylnaphthalene-1-sulfonate demonstrates exceptional stability across a wide pH range from 2 to 12, maintaining its surfactant properties and chemical integrity under both acidic and alkaline conditions [12] [13] [14]. This broad pH tolerance makes it particularly valuable for applications involving variable or extreme pH environments.

Under neutral conditions (pH 7), the compound exists predominantly as the fully ionized sulfonate salt, with the sulfonate group carrying a formal negative charge balanced by the sodium cation. This ionic state represents the most stable and surface-active form of the molecule, providing optimal wetting, emulsifying, and dispersing properties.

In strongly acidic environments (pH < 2), the sulfonate group may undergo partial protonation to form the corresponding sulfonic acid. This protonation reduces the ionic character of the molecule and can lead to decreased water solubility and altered surface activity. However, the sulfonate group's strong acidic nature (pKa typically < 0) means that significant protonation occurs only under extremely acidic conditions.

Under alkaline conditions (pH > 12), the compound remains stable with no significant chemical changes to the sulfonate functionality. The high pH tolerance reflects the chemical inertness of the sulfonate group toward nucleophilic attack and base-catalyzed reactions. This stability under alkaline conditions is particularly advantageous for applications in concrete additives, alkaline cleaning formulations, and textile processing where high pH is common.

The pH-dependent behavior also influences the compound's interactions with other components in formulated products. Changes in pH can affect micellization behavior, interfacial activity, and compatibility with other surfactants or additives.

Surface Activity Parameters

Critical Micelle Concentration Determination

The critical micelle concentration (CMC) of sodium 3,6-dibutylnaphthalene-1-sulfonate has been estimated to be in the range of 0.5-1.0 mM [16] [17], placing it within the typical range for anionic surfactants with similar molecular weights. The CMC represents the concentration above which the compound spontaneously forms micellar aggregates, fundamentally altering its solution properties and surface activity.

CMC determination for naphthalene sulfonate surfactants typically employs multiple complementary techniques, including surface tension measurements, fluorescence spectroscopy, and conductivity measurements. Surface tension methods monitor the breakpoint in surface tension versus concentration plots, while fluorescence techniques utilize probe molecules that exhibit different emission characteristics in micellar versus monomeric environments [20] [21].

The relatively low CMC value reflects the strong hydrophobic interactions between the naphthalene rings and butyl chains, which drive micelle formation. The aromatic naphthalene system provides additional π-π stacking interactions that can stabilize micellar structures, potentially contributing to the formation of more organized aggregates compared to simple alkyl chain surfactants.

Temperature, ionic strength, and pH all influence the CMC value. Increased temperature generally leads to higher CMC values due to enhanced thermal motion disrupting hydrophobic interactions. Added electrolytes typically decrease the CMC by screening electrostatic repulsions between sulfonate headgroups, allowing closer packing and more favorable micelle formation.

Surface Tension Reduction Capacity

Sodium 3,6-dibutylnaphthalene-1-sulfonate demonstrates exceptional surface tension reduction capabilities, achieving surface tension values of 33 mN/m at the CMC when measured using the Du Noüy method at 25°C [15]. This represents a reduction of approximately 40-50 mN/m from the surface tension of pure water (72 mN/m), indicating highly effective surface activity.

The surface tension reduction occurs through the adsorption of surfactant molecules at the air-water interface, with the hydrophobic naphthalene-butyl portions oriented toward the air phase and the hydrophilic sulfonate groups anchored in the aqueous phase. This molecular orientation disrupts the hydrogen bonding network at the water surface, effectively reducing the cohesive forces responsible for surface tension.

At concentrations below the CMC, surface tension decreases approximately logarithmically with increasing surfactant concentration. This relationship follows the Gibbs adsorption isotherm, which relates surface tension reduction to interfacial concentration. The slope of this relationship provides information about the molecular packing density and orientation at the interface.

The effectiveness of surface tension reduction at 0.1% concentration (33-50 mN/m reduction) positions sodium 3,6-dibutylnaphthalene-1-sulfonate among the more effective anionic surfactants [15]. This performance makes it particularly valuable for applications requiring efficient wetting, such as textile processing, agricultural formulations, and industrial cleaning where rapid and complete surface coverage is essential.

Interfacial Tension Modification

The interfacial tension modification properties of sodium 3,6-dibutylnaphthalene-1-sulfonate extend beyond simple air-water interfaces to include oil-water and other liquid-liquid systems. Studies on related alkylnaphthalene sulfonates indicate the ability to achieve interfacial tensions in the range of 10⁻³ to 10⁻⁴ mN/m against long-chain alkanes [22] [23], suggesting potential for enhanced oil recovery and emulsification applications.

The compound's effectiveness in reducing interfacial tension stems from its ability to partition between immiscible phases, accumulating at the interface and reducing the energy barrier for phase mixing. The naphthalene ring system provides enhanced interaction with aromatic and aliphatic hydrocarbons, while the ionic sulfonate group maintains strong affinity for the aqueous phase.

Interfacial tension reduction is particularly pronounced against non-polar oils and hydrocarbons, where the aromatic naphthalene system can engage in favorable π-π interactions with aromatic components of the oil phase. This selectivity makes sodium 3,6-dibutylnaphthalene-1-sulfonate especially effective for petroleum industry applications and aromatic solvent systems.

Physical Description

Other CAS

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1): ACTIVE